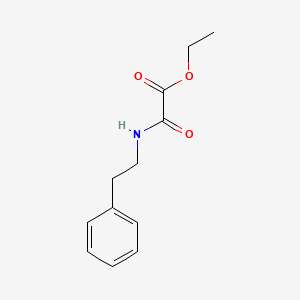

Ethyl 2-oxo-2-(phenethylamino)acetate

Description

Ethyl 2-oxo-2-(phenethylamino)acetate belongs to the family of N-substituted ethyl oxamates, which are characterized by an ethyl ester, an adjacent ketone, and an amide functionality. The presence of the phenethyl group, an ethyl bridge connected to a phenyl ring, attached to the nitrogen atom, imparts specific properties to the molecule that have been exploited in various research contexts.

In the realm of organic synthesis, molecules that can serve as versatile building blocks are of paramount importance. Ethyl 2-oxo-2-(phenethylamino)acetate fits this description due to its multiple reactive sites. The ester can undergo hydrolysis or transesterification, the ketone is susceptible to nucleophilic attack and reduction, and the amide bond presents its own set of reactive possibilities.

A common synthetic route to N-substituted ethyl oxamates involves the reaction of a primary amine with diethyl oxalate (B1200264). In the case of Ethyl 2-oxo-2-(phenethylamino)acetate, phenethylamine (B48288) is reacted with diethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution, where the amine attacks one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide group and the formation of the corresponding oxamic ester. The reaction's efficiency can be influenced by steric factors and the nucleophilicity of the amine.

The general reaction is as follows:

Phenethylamine + Diethyl Oxalate → Ethyl 2-oxo-2-(phenethylamino)acetate + Ethanol

This straightforward synthesis makes the compound and its derivatives readily accessible for further chemical exploration.

| Functional Group | Implication for Reactivity and Research |

| Ethyl Ester | Can be hydrolyzed to the corresponding carboxylic acid, or undergo transesterification with other alcohols. It can also be a site for reduction. |

| α-Keto Group | The ketone functionality is electrophilic and can react with a variety of nucleophiles. It is also a key feature for potential biological activity, as α-ketoamides are known to be enzyme inhibitors. |

| Amide | The amide bond is relatively stable but can be cleaved under harsh conditions. The N-H proton can be acidic under certain conditions, allowing for further functionalization. |

| Phenethyl Group | The aromatic phenyl ring can undergo electrophilic aromatic substitution reactions. The ethyl linker provides conformational flexibility. |

The interplay of these functional groups allows for a diverse range of chemical transformations. For instance, the α-ketoester moiety can participate in various condensation reactions, and the presence of the amide linkage opens up possibilities for the synthesis of more complex heterocyclic structures.

Academic research involving N-substituted oxamates, including the phenethyl derivative, has explored several promising avenues. A significant area of interest is their potential as bioactive molecules. Oxamate (B1226882) itself is known to be an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in anaerobic glycolysis. wikipedia.orgresearchgate.netnih.gov This has spurred research into substituted oxamates as potential therapeutic agents, particularly in the context of cancer and metabolic disorders. nih.govnih.gov

The structural similarity of the α-ketoamide core to α-keto acids, which are key metabolites, makes these compounds interesting candidates for enzyme inhibition studies. The phenethyl group can be seen as a hydrophobic substituent that may influence the compound's binding affinity and selectivity for specific biological targets.

Furthermore, the synthetic utility of ethyl oxamates as precursors for more complex molecules continues to be an active area of research. They can be used in the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry. The reactivity of the dicarbonyl system allows for the construction of diverse molecular scaffolds.

While specific research exclusively focused on Ethyl 2-oxo-2-(phenethylamino)acetate is not extensively documented in publicly available literature, the broader research on N-substituted oxamates provides a strong foundation for understanding its potential applications and areas for future investigation. The ease of its synthesis and the versatility of its functional groups suggest that it remains a compound of interest for academic and industrial researchers exploring new synthetic methodologies and bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2-phenylethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)11(14)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNZGTYWJOYRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400023 | |

| Record name | ethyl 2-oxo-2-(phenethylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82756-06-7 | |

| Record name | ethyl 2-oxo-2-(phenethylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Oxo 2 Phenethylamino Acetate

Classical and Modern Synthetic Routes to the Compound

The construction of the target molecule can be approached by dissecting the synthesis into the formation of its key functional groups: the ester, the amide, and the α-keto group.

The ethyl ester functionality is typically introduced as part of a key precursor, namely an ethyl oxoacetate derivative. The synthesis of these α-keto ester precursors is a well-established field. Classical methods often involve the Friedel-Crafts acylation of aromatic hydrocarbons using ethyl oxalyl chloride. mdpi.com More contemporary routes include the oxidation of corresponding α-hydroxy esters or other suitable precursors. mdpi.comaurigeneservices.com

Modern oxidative approaches for generating α-keto esters are diverse and include:

Oxidation of terminal haloalkynes. aurigeneservices.com

Oxidation of α-hydroxy esters using reagents like pyridinium (B92312) chlorochromate or Dess-Martin periodinane. aurigeneservices.com

Visible light-induced copper-catalyzed controlled oxidation of terminal alkynes using molecular oxygen as a sustainable oxidant. rsc.org

Oxidative esterification of 2,2-dibromo-1-arylethanones with dimethyl sulfoxide (B87167) (DMSO) and an alcohol. aurigeneservices.com

The central reaction in forming Ethyl 2-oxo-2-(phenethylamino)acetate is the creation of the amide linkage.

A primary and classical method involves the direct acylation of phenethylamine (B48288) with a reactive carbonyl species like ethyl oxalyl chloride. cymitquimica.com This reaction is typically vigorous and proceeds readily due to the high reactivity of the acyl chloride and the nucleophilic nature of the primary amine in phenethylamine. libretexts.orgchemguide.co.uk The reaction between phenylamine (aniline), a related primary amine, and ethanoyl chloride is known to be vigorous, producing N-phenylethanamide. chemguide.co.uk

Modern amide bond formation often utilizes coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions, which is particularly useful for sensitive substrates. nih.govgrowingscience.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While the direct precursor for the target compound is an α-keto acid (ethyl oxoacetic acid), which is unstable, these coupling protocols are fundamental in the broader synthesis of amides and peptides. nih.govbachem.com

Common coupling reagents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to increase efficiency and suppress side reactions. nih.govgrowingscience.combachem.com Urionium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also highly effective. growingscience.combachem.com

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent/System | Full Name | Typical Conditions | Key Features |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Aprotic solvent (DCM, DMF), Room Temp | Water-soluble urea (B33335) byproduct, reduces racemization. nih.govbachem.com |

| DCC | N,N′-Dicyclohexylcarbodiimide | Aprotic solvent (DCM) | Forms insoluble dicyclohexylurea (DCU) byproduct. growingscience.com |

| HATU/DIPEA | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium / N,N-Diisopropylethylamine | Aprotic solvent (DMF), Base | Highly efficient, fast reaction times, suitable for difficult couplings. growingscience.combachem.com |

| BOPCl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Base (Et3N), Aprotic solvent (CH2Cl2) | Effective for sterically hindered substrates. nih.gov |

This table is generated based on data from various sources for illustrative purposes.

The α-ketoamide moiety is a privileged structure found in many biologically relevant molecules. nih.govacs.org Its synthesis has seen tremendous growth, moving beyond classical methods to advanced catalytic strategies. acs.orgresearchgate.net

Modern synthetic approaches often construct the α-ketoamide core through oxidative cross-coupling reactions. These methods can start from more readily available precursors than α-keto acids or their chlorides. Key strategies include:

Oxidative Amidation of α-Ketoaldehydes: The reaction of α-ketoaldehydes with amines can be achieved using eco-friendly catalysts, sometimes under solvent-free conditions. rsc.org

Oxidation of Terminal Alkynes: A copper-catalyzed radical process involving terminal alkynes, amines, and molecular oxygen can directly yield α-ketoamides. organic-chemistry.org

Oxidation of Aryl Methyl Ketones: Ketones can be converted to α-ketoamides through copper-catalyzed aerobic oxidative amidation. thieme-connect.comrsc.org

Synthesis and Reactivity Profiling of Key Precursors

The most direct synthesis of Ethyl 2-oxo-2-(phenethylamino)acetate relies on two key precursors: phenethylamine and ethyl oxalyl chloride.

Phenethylamine is a primary amine that acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk While it is a weaker base than simple aliphatic amines, it readily reacts with strong electrophiles like acyl chlorides. libretexts.orgchemguide.co.uk It dissolves in acids to form the corresponding ammonium (B1175870) salt. libretexts.org

Ethyl oxalyl chloride , also known as ethyl chloroglyoxylate, is a highly reactive derivative of oxalic acid. cymitquimica.com It serves as a powerful acylating agent for introducing the ethyl oxoacetyl group. cymitquimica.com Its high reactivity is coupled with sensitivity to moisture, hydrolyzing to form oxalic acid and hydrochloric acid. cymitquimica.comthermofisher.com It must be handled under anhydrous conditions. thermofisher.comcoleparmer.com

Table 2: Properties of Key Precursors

| Compound | Formula | Molecular Weight | Key Characteristics |

| Phenethylamine | C₈H₁₁N | 121.18 g/mol | Primary amine, nucleophile, weak base. wikipedia.org |

| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 g/mol | Highly reactive acylating agent, moisture-sensitive. cymitquimica.comthermofisher.com |

This table is generated based on data from various sources.

Catalytic Approaches in the Synthesis of Ethyl 2-oxo-2-(phenethylamino)acetate

Catalytic methods offer efficient and atom-economical pathways to α-ketoamides, often under milder conditions than classical routes. These methods are broadly classified into metal-catalyzed and non-metal-catalyzed processes. acs.orgacs.org

Transition metals, particularly palladium and copper, are extensively used in the synthesis of α-ketoamides. acs.orgresearchgate.netacs.org

Copper-Catalyzed Synthesis: Copper catalysts are versatile for forming α-ketoamides. One prominent method involves the multicomponent reaction of terminal alkynes, secondary amines, water, and dioxygen at room temperature. nih.gov This tandem process involves hydroamination of the alkyne, hydration, and subsequent oxidation. nih.gov Other copper-catalyzed routes include the aerobic oxidative amidation of α-substituted methyl ketones and aryl methyl ketones. thieme-connect.comrsc.org

Palladium-Catalyzed Synthesis: Palladium-catalyzed double carbonylation of aryl or alkenyl halides is one of the most exploited routes to α-ketoamides. acs.org This process involves the introduction of two carbonyl groups from carbon monoxide gas in the presence of an amine. The selectivity and yield can depend significantly on the catalyst system and the nature of the amine used. acs.org

Table 3: Examples of Transition Metal-Catalyzed α-Ketoamide Synthesis

| Catalyst System | Substrates | Reaction Type | Product Scope | Reference |

| CuBr | Terminal Alkyne, Secondary Amine, O₂, H₂O | Oxidative Transformation | Various α-ketoamides | nih.gov |

| Pd(OAc)₂/PPh₃ | Alkenyl Iodide, Amine, CO | Aminocarbonylation | α-Ketoamides | acs.org |

| Cu(OAc)₂ | Aryl Methyl Ketone, NBS, DMF | Oxidative Amidation | N,N-Dimethyl-α-ketoamides | thieme-connect.com |

| CuI | α-Substituted Methyl Ketone, Amine, O₂ | Aerobic Oxidative Amidation | Aliphatic α-ketoamides | rsc.org |

This table summarizes data from multiple research findings to illustrate the scope of catalytic methods.

Organocatalytic and Biocatalytic Pathways

While specific, dedicated research on the organocatalytic and biocatalytic synthesis of ethyl 2-oxo-2-(phenethylamino)acetate is still an emerging field, the principles of these powerful synthetic strategies can be applied. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis, often leading to high enantioselectivity. For instance, the asymmetric synthesis of related compounds, such as 3-ethylacetate-substituted 3-amino-2-oxindoles, has been successfully achieved through organocatalytic Mannich reactions followed by denitration, demonstrating the potential of this approach for creating chiral centers with high precision. nih.gov

Biocatalysis, the use of natural catalysts like enzymes, presents another avenue for the synthesis of ethyl 2-oxo-2-(phenethylamino)acetate. mdpi.com Enzymes operate under mild conditions of temperature and pressure, often in aqueous systems, and exhibit remarkable specificity. Lipases, for example, are widely used in the synthesis of esters. The continuous synthesis of a structurally related ester, 2-phenylethyl acetate (B1210297), has been demonstrated using immobilized lipase (B570770) in a packed-bed reactor, achieving high conversion rates in a solvent-free system. mdpi.com This biocatalytic approach offers advantages such as high specificity, low energy consumption, and the potential for high yields, making it an attractive option for the sustainable production of fine chemicals. mdpi.com

Green Chemistry Principles in Ethyl 2-oxo-2-(phenethylamino)acetate Production

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. researchgate.net The production of ethyl 2-oxo-2-(phenethylamino)acetate can be made more sustainable by carefully considering several key aspects. One of the primary goals of green chemistry is the reduction of solvent use, as solvents often constitute the largest portion of waste in chemical processes. iolcp.com

The use of greener solvents, such as ethyl acetate itself, is a significant step towards more environmentally friendly processes. iolcp.comrsc.org Ethyl acetate is considered a green solvent due to its low environmental impact. iolcp.com Furthermore, developing solvent-free reaction conditions, as demonstrated in some biocatalytic esterifications, represents an ideal scenario from a green chemistry perspective. mdpi.com Other principles, such as atom economy, energy efficiency, and the use of renewable feedstocks, are also critical considerations in designing sustainable synthetic routes for ethyl 2-oxo-2-(phenethylamino)acetate.

Scale-Up Considerations and Process Optimization for Academic and Research Settings

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger scale for academic and research purposes requires careful planning and optimization. For the production of ethyl 2-oxo-2-(phenethylamino)acetate, several factors must be considered to ensure a safe, efficient, and reproducible process.

Process optimization involves a systematic investigation of reaction parameters to identify the conditions that provide the best balance of yield, purity, and efficiency. This can be achieved using experimental design methodologies, such as the Box-Behnken design, which allows for the evaluation of multiple variables simultaneously. nih.gov Key parameters to optimize in the synthesis of ethyl 2-oxo-2-(phenethylamino)acetate would include reaction temperature, concentration of reactants, catalyst loading, and reaction time.

When scaling up, heat and mass transfer limitations can become significant. What works well in a small flask may not be directly translatable to a larger reactor. Therefore, understanding the reaction kinetics and thermodynamics is crucial. For academic and research settings, the use of continuous flow reactors or packed-bed reactors, as seen in some biocatalytic processes, can offer advantages in terms of safety, control, and scalability. mdpi.com A thorough techno-economic analysis, even on a smaller scale, can provide valuable insights into the feasibility and potential bottlenecks of the process. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Oxo 2 Phenethylamino Acetate

Reactivity at the α-Keto Ester Moiety

The α-keto ester functionality is a key reactive center in Ethyl 2-oxo-2-(phenethylamino)acetate. It is characterized by two adjacent carbonyl groups, the ketone and the ester, which influence each other's reactivity. This section details the types of reactions that can occur at this moiety.

Nucleophilic Additions and Substitutions

The electrophilic nature of the carbonyl carbons in the α-keto ester moiety makes them susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. nih.govacs.org Nucleophilic addition to the ketone can lead to the formation of tertiary alcohols. For instance, the reaction with Grignard reagents or organolithium compounds would be expected to yield the corresponding tertiary alcohol adducts.

Compared to α-ketoacids and α-ketoesters, α-ketoamides have demonstrated enhanced stability and better pharmacokinetic profiles in various studies. nih.govacs.org They are also more resistant to cleavage by plasma esterases. nih.gov The reaction with water or alcohols can lead to the formation of gem-diol hydrates or hemiacetals, and this equilibrium can be influenced by pH. nih.gov

Peptide derivatives bearing an α-ketoamide group have been shown to reversibly inhibit cysteine proteases through the formation of a hemithioacetal with the active site cysteine. nih.gov This highlights the electrophilic character of the α-keto group and its potential for interaction with biological nucleophiles.

A summary of expected nucleophilic addition reactions is presented in Table 1.

| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Ethyl 2-hydroxy-2-(phenethylamino)acetate | Mild, typically in alcoholic solvents |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Ethyl 2-hydroxy-2-(phenethylamino)propanoate | Anhydrous ether or THF |

| Cyanide | Hydrogen cyanide (HCN) or a cyanide salt | Ethyl 2-cyano-2-hydroxy-2-(phenethylamino)acetate | Basic conditions |

Table 1: Predicted Nucleophilic Addition Reactions at the α-Keto Group

Enolate Chemistry and Functionalization Reactions

The presence of α-hydrogens in the ester part of the molecule allows for the formation of enolates under basic conditions. wikipedia.orgmasterorganicchemistry.com The acidity of these protons is enhanced by the adjacent ester carbonyl group. The resulting enolate can then act as a nucleophile in various functionalization reactions.

While specific studies on the enolate chemistry of Ethyl 2-oxo-2-(phenethylamino)acetate are not prevalent in the literature, the reactivity can be inferred from related systems. For example, enolates of esters can undergo alkylation with alkyl halides, aldol-type condensations with aldehydes or ketones, and Claisen condensations. princeton.edu The choice of base is crucial in determining the regioselectivity and stereoselectivity of these reactions. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to generate enolates quantitatively. masterorganicchemistry.comprinceton.edu

Recent research has highlighted the functionalization of acyclic α-keto amides, demonstrating their versatility in forming C-C, C-O, C-N, and C-H bonds. rsc.orgresearchgate.net These reactions can be catalyzed by various means, including metal catalysts, and can proceed with high chemo- and regioselectivity. rsc.orgresearchgate.net

Transformations Involving the Phenethylamino Segment

The phenethylamino portion of the molecule offers additional sites for chemical modification, including the secondary amine nitrogen and the aromatic phenyl ring.

Reactions of the Amine Nitrogen

The secondary amine nitrogen in Ethyl 2-oxo-2-(phenethylamino)acetate is nucleophilic and can participate in a variety of reactions. It can be acylated, alkylated, or undergo reactions with electrophiles. For example, acylation with acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. N-dealkylation of amines is also a known chemical transformation, though it often requires specific reagents and conditions. nih.govnih.gov

The nitrogen lone pair can also be involved in reactions with nitrous acid, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu For secondary amines, this reaction typically leads to the formation of N-nitrosamines. msu.eduresearchgate.net

Reactivity of the Phenethyl Group

The phenyl ring of the phenethyl group is an aromatic system that can undergo electrophilic aromatic substitution reactions. wikipedia.orgwikipedia.orgchemicalbook.commnstate.edunih.govlibretexts.orgyoutube.com The directing effect of the substituent attached to the ring (the ethylaminoacetate group) will determine the position of substitution (ortho, meta, or para). The N-acyl group is generally considered to be deactivating and ortho, para-directing due to resonance effects.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and avoid side reactions.

Cyclization Reactions Leading to Novel Heterocyclic Frameworks

The bifunctional nature of Ethyl 2-oxo-2-(phenethylamino)acetate makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

The most prominent examples of such cyclizations are the Pictet-Spengler and Bischler-Napieralski reactions, which are widely used for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively. rsc.orgwikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.net

In a Pictet-Spengler type reaction, the phenethylamine (B48288) moiety would react with an aldehyde or ketone, followed by an acid-catalyzed cyclization onto the aromatic ring. rsc.orgnih.govwikipedia.orgresearchgate.net In the case of Ethyl 2-oxo-2-(phenethylamino)acetate, the α-keto group could potentially act as the internal electrophile for the cyclization, although this would likely require specific activation.

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction typically leads to the formation of a 3,4-dihydroisoquinoline. The amide carbonyl of the ethyl oxoacetate moiety would need to be activated for this cyclization to occur.

The utility of these cyclization reactions in generating pharmaceutically relevant heterocyclic scaffolds is well-documented. researchgate.net The specific conditions and outcomes of such reactions with Ethyl 2-oxo-2-(phenethylamino)acetate would be a subject of further research.

A summary of potential cyclization reactions is provided in Table 2.

| Reaction Name | Reagents/Conditions | Expected Heterocyclic Product |

| Bischler-Napieralski Reaction | POCl₃, heat | 1-(Ethoxycarbonyl)-3,4-dihydroisoquinoline derivative |

| Pictet-Spengler Reaction | Acid catalyst, potential external aldehyde | Tetrahydroisoquinoline derivative |

Table 2: Potential Cyclization Reactions

Redox Chemistry of Ethyl 2-oxo-2-(phenethylamino)acetate

The redox chemistry of α-keto amides like Ethyl 2-oxo-2-(phenethylamino)acetate is a subject of interest due to the presence of the electrophilic α-keto group. While specific studies on Ethyl 2-oxo-2-(phenethylamino)acetate are not extensively documented, the reactivity can be inferred from studies on analogous α-keto amides. A key redox reaction for this class of compounds is the reduction of the ketone functionality.

Recent research has demonstrated the electrochemical reduction of α-keto amides to their corresponding α-hydroxy amides. rsc.org This transformation represents a chemoselective hydrogenation of the keto group. An efficient method for this conversion utilizes electricity and methanol (B129727) as both a hydrogen source and solvent, with potassium iodide and a base participating in the reaction. rsc.org This electrochemical approach is notable for its mild conditions, operating at room temperature in an undivided cell with constant current electrolysis, and it avoids the need for traditional, often harsh, reducing agents or metal catalysts. rsc.org

The proposed mechanism for such reductions in related systems suggests a parallel paired electrolysis strategy. In this process, the α-keto amide is reduced at the cathode, while iodide is oxidized at the anode. rsc.org This method has been shown to be scalable and tolerant of various functional groups. rsc.org

Table 1: Electrochemical Reduction of Representative α-Keto Amides

| Substrate (α-Keto Amide) | Product (α-Hydroxy Amide) | Yield (%) | Reference |

|---|---|---|---|

| N-Phenyl-2-oxo-2-phenylacetamide | N-Phenyl-2-hydroxy-2-phenylacetamide | 95 | rsc.org |

| N-(4-Methoxyphenyl)-2-oxo-2-phenylacetamide | N-(4-Methoxyphenyl)-2-hydroxy-2-phenylacetamide | 92 | rsc.org |

| N,N-Dibenzyl-2-oxo-2-phenylacetamide | N,N-Dibenzyl-2-hydroxy-2-phenylacetamide | 99 | rsc.org |

Note: This table presents data for analogous compounds to illustrate the typical efficiency of the electrochemical reduction of α-keto amides.

Detailed Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of reactions involving Ethyl 2-oxo-2-(phenethylamino)acetate is crucial for controlling reaction outcomes and optimizing synthetic protocols. This section delves into kinetic isotope effects and the characterization of reaction intermediates.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. Studies involving deuterium-substituted phenethylamine have provided insights into reactions at the benzylic position. For instance, the enzymatic oxidation of phenethylamine shows a significant KIE, indicating that C-H bond cleavage is involved in the rate-determining step. nih.gov In the context of the formation of Ethyl 2-oxo-2-(phenethylamino)acetate from phenethylamine and an ethyl oxoacetate derivative, a primary KIE would be expected if the C-N bond formation or a subsequent proton transfer is rate-limiting.

Furthermore, studies on the aminolysis of esters have established the reaction kinetics, which can be complex. For example, the reaction of ethyl acetate (B1210297) with n-propylamine follows second-order kinetics under certain conditions. researchgate.net The reaction rate is influenced by temperature and the molar ratio of the reactants. researchgate.net For the formation of Ethyl 2-oxo-2-(phenethylamino)acetate, a detailed reaction order analysis would be necessary to determine the precise kinetic dependencies on the concentrations of phenethylamine and the ethyl oxoacetate precursor. Such an analysis would involve systematically varying the concentration of each reactant while keeping others constant and observing the effect on the initial reaction rate.

Table 2: Kinetic Isotope Effects in Related Amine Reactions

| Reaction | Substrate | KIE (kH/kD) | Implication | Reference |

|---|---|---|---|---|

| Oxidative Deamination | [2-2H]-L-Tyrosine | 2.87 | C-D bond cleavage is rate-determining | icm.edu.pl |

| Amine Oxidation | Deuterated Trimethylamine | ~2.6 | Amine oxidation is partially rate-limiting | nih.gov |

| Spontaneous Motor Activity | Deuterated β-phenylethylamine | - | Slower metabolism due to KIE | nih.gov |

Note: This table provides examples of KIEs in reactions involving amines, illustrating the utility of this method in mechanistic studies.

The reaction between an amine and an ester to form an amide, such as in the synthesis of Ethyl 2-oxo-2-(phenethylamino)acetate, is generally proposed to proceed through a tetrahedral intermediate. This intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon of the ester.

In the context of the reaction between phenethylamine and an ethyl oxoacetate derivative, the initial nucleophilic addition would form a transient zwitterionic or neutral tetrahedral intermediate. This intermediate would then collapse, with the ethoxy group acting as a leaving group, to yield the final amide product.

While the direct isolation of such transient intermediates is often challenging due to their instability, their existence can be inferred through spectroscopic studies or by trapping experiments. For instance, in the synthesis of related quinazolinone derivatives, the structure of the final product confirmed that the reaction proceeded through a specific tautomeric intermediate form. nih.gov In the enzymatic oxidation of 2-phenylethylamine, the intermediate phenylacetaldehyde (B1677652) has been identified and its metabolism studied. nih.gov A thorough investigation into the synthesis of Ethyl 2-oxo-2-(phenethylamino)acetate would benefit from attempts to spectroscopically observe or trap the proposed tetrahedral intermediate to confirm the reaction mechanism.

Application of Ethyl 2 Oxo 2 Phenethylamino Acetate As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Scaffolds

The bifunctional nature of ethyl 2-oxo-2-(phenethylamino)acetate makes it an ideal starting material for the synthesis of intricate molecular architectures. The presence of both an electrophilic α-keto-ester and a nucleophilic secondary amine (after potential transformations) within the same molecule allows for a variety of intramolecular and intermolecular reactions to build complex scaffolds.

Synthesis of Nitrogen-Containing Heterocycles

The phenethylamine (B48288) unit embedded in ethyl 2-oxo-2-(phenethylamino)acetate is a classic precursor for the synthesis of isoquinoline (B145761) and related nitrogen-containing heterocyclic systems. While direct examples employing this specific compound are not extensively documented in peer-reviewed literature, its structural similarity to other β-arylethylamides strongly suggests its utility in well-established cyclization reactions.

One such powerful transformation is the Bischler-Napieralski reaction , an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions. nrochemistry.com The likely mechanism involves the activation of the amide carbonyl by the acidic reagent, followed by cyclization of the electron-rich aromatic ring onto the newly formed electrophilic center. Subsequent dehydration leads to the dihydroisoquinoline product, which can be further oxidized to the corresponding isoquinoline. Given that the phenethyl group in ethyl 2-oxo-2-(phenethylamino)acetate is sufficiently electron-rich, it is a prime candidate for this type of transformation.

Another relevant synthetic strategy is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgarkat-usa.orgnih.gov While ethyl 2-oxo-2-(phenethylamino)acetate itself is an amide, it could potentially be reduced to the corresponding amine and then subjected to a Pictet-Spengler reaction. More directly, the α-keto group could potentially act as the internal electrophile in a modified Pictet-Spengler or related cyclization, particularly under activating conditions that form an N-acyliminium ion intermediate. wikipedia.org

Furthermore, the α-keto amide functionality can be a precursor for the formation of γ-lactams, which are important structural motifs in many biologically active compounds. organic-chemistry.org Intramolecular reactions, possibly involving reduction of the keto group followed by cyclization, could provide a route to substituted piperidin-2-ones.

Preparation of Advanced Intermediates

Ethyl 2-oxo-2-(phenethylamino)acetate serves as a precursor for various advanced synthetic intermediates. The chemical handles present in the molecule, namely the ester, the ketone, and the amide, can be selectively manipulated to generate a range of functionalized molecules.

For instance, chemoselective reduction of the α-keto group can lead to the corresponding α-hydroxy amide. researchgate.net These α-hydroxy amides are valuable chiral building blocks and can be further transformed into other important functional groups. The reduction can be achieved using various reagents, and the stereochemical outcome can potentially be controlled.

The phenethylamine moiety itself is a key pharmacophore found in a wide range of biologically active molecules and medicinal chemistry leads. nih.govresearchgate.net Therefore, ethyl 2-oxo-2-(phenethylamino)acetate can be considered a protected and functionalized form of a phenethylamine derivative, which can be unmasked or further elaborated at a later stage of a synthetic sequence.

Multicomponent Reaction (MCR) Strategies Utilizing the Compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to generate molecular diversity. nrochemistry.comresearchgate.net

A documented application of a scaffold related to ethyl 2-oxo-2-(phenethylamino)acetate is in the Ugi four-component reaction (U-4CR) . In a detailed procedure from Organic Syntheses, a derivative, N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide, is synthesized. wikipedia.orgwikipedia.orgnih.gov This reaction demonstrates that the core structure is amenable to the conditions of the Ugi reaction, which typically involves an amine, a carboxylic acid, a carbonyl compound, and an isocyanide. Although the title compound itself was not directly used as one of the four components in this specific example, the resulting product contains the intact ethyl 2-oxo-2-(phenethylamino)acetate core, showcasing its stability and compatibility with this powerful reaction.

The successful formation of the Ugi product suggests that ethyl 2-oxo-2-(phenethylamino)acetate itself, or a simple derivative, could potentially participate as a component in MCRs. For example, if the secondary amine were part of a starting material, it could react with a ketone, a carboxylic acid, and an isocyanide to generate a complex peptide-like molecule.

Below is a table summarizing the key aspects of the reported Ugi reaction leading to a derivative containing the ethyl 2-oxo-2-(phenethylamino)acetate scaffold.

| Reaction Type | Key Reactants | Product | Yield | Reference |

| Ugi Four-Component Reaction | N-(phenethyl)formamide, Triethylamine, Dichloromethane, Cyclohexanecarboxylic acid, 2-Isocyano-1,1-dimethoxyethane | N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide | 40-46% | wikipedia.orgwikipedia.orgnih.gov |

Stereoselective Synthesis of Chiral Derivatives and Intermediates

The synthesis of single enantiomers of chiral molecules is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. Ethyl 2-oxo-2-(phenethylamino)acetate possesses a prochiral keto group, making it a potential substrate for stereoselective transformations.

Diastereoselective Transformations

Diastereoselective reactions of ethyl 2-oxo-2-(phenethylamino)acetate could be achieved through several strategies. One approach involves the diastereoselective reduction of the α-keto group to an α-hydroxy group. The inherent chirality of a modified phenethylamine backbone, or the use of a chiral reducing agent, could induce facial selectivity in the approach of the hydride to the ketone, leading to one diastereomer in excess.

Another potential avenue for diastereoselective transformation is through the use of the phenethylamine moiety as a chiral auxiliary. By starting with an enantiomerically pure phenethylamine derivative to synthesize the title compound, the existing stereocenter could direct the stereochemical outcome of subsequent reactions at the α-keto-ester portion of the molecule.

Enantioselective Approaches

Enantioselective synthesis of chiral derivatives from ethyl 2-oxo-2-(phenethylamino)acetate could be envisioned through catalyst-controlled reactions. The enantioselective reduction of the α-keto group using a chiral catalyst, such as those based on ruthenium or rhodium with chiral ligands, is a well-established method for the synthesis of enantiomerically enriched α-hydroxy amides.

Theoretical and Computational Studies of Ethyl 2 Oxo 2 Phenethylamino Acetate

Quantum Chemical Calculations on Electronic Structure and Bonding

There are currently no published studies that have performed quantum chemical calculations to determine the electronic structure and bonding characteristics of Ethyl 2-oxo-2-(phenethylamino)acetate. Such calculations would typically provide valuable information, including:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Electron Distribution: Atomic charges and molecular orbital analysis (e.g., HOMO-LUMO energies) that are crucial for predicting reactivity.

Vibrational Frequencies: Calculated infrared spectra that could aid in the experimental identification of the compound.

Without dedicated computational studies, these fundamental properties remain uncharacterized.

Conformational Analysis and Energy Landscape Exploration

A complete conformational analysis of Ethyl 2-oxo-2-(phenethylamino)acetate has not been reported in the scientific literature. This type of study is essential for understanding the molecule's flexibility, which is governed by the rotation around its single bonds. A thorough exploration of the potential energy surface would identify:

Stable Conformers: The various low-energy shapes the molecule can adopt.

Relative Energies: The energy differences between these conformers, which determine their relative populations at a given temperature.

Interconversion Barriers: The energy required to switch between different conformations.

This information is critical for understanding how the molecule might interact with biological targets or other chemical species.

Reaction Pathway Modeling and Transition State Characterization

No computational studies have been published that model the reaction pathways involving Ethyl 2-oxo-2-(phenethylamino)acetate. Such research would be invaluable for understanding its synthesis, degradation, or metabolic fate. Key aspects that would be investigated include:

Reaction Mechanisms: Step-by-step descriptions of how the molecule is formed or how it reacts.

Transition State Structures: The high-energy structures that exist at the peak of the reaction barrier.

Activation Energies: The energy required to initiate a chemical reaction, which dictates the reaction rate.

The absence of this research means that the mechanistic details of any reactions involving this compound are currently unknown from a theoretical standpoint.

Computational Insights into Reactivity and Selectivity

Predictive models for the reactivity and selectivity of Ethyl 2-oxo-2-(phenethylamino)acetate based on computational chemistry are not available. These insights are typically derived from the electronic structure calculations mentioned previously and can help predict:

Sites of Electrophilic and Nucleophilic Attack: Identifying which atoms in the molecule are most likely to react with other chemical species.

Regioselectivity and Stereoselectivity: Predicting the outcome of reactions where multiple products are possible.

Without these computational insights, predictions about the chemical behavior of Ethyl 2-oxo-2-(phenethylamino)acetate rely solely on general chemical principles rather than specific, quantitative data for this molecule.

Advanced Methodological Developments in Ethyl 2 Oxo 2 Phenethylamino Acetate Chemistry

Innovations in Catalytic Methodologies for Enhanced Performance

The synthesis of N-substituted oxamates, such as Ethyl 2-oxo-2-(phenethylamino)acetate, traditionally involves the reaction of an amine with an oxalyl derivative. Modern catalysis seeks to improve this transformation by employing more efficient, selective, and environmentally benign methods. While specific research on Ethyl 2-oxo-2-(phenethylamino)acetate is limited, significant progress in the broader field of amide and oxamate (B1226882) synthesis offers a clear roadmap for future developments.

Recent breakthroughs include the use of palladium, copper, and photoredox catalysis for the formation of C-N bonds in amides and related structures. For instance, palladium-on-carbon (Pd/C) has been used as a recyclable catalyst for the oxidative cross-double carbonylation of alcohols and tertiary amines to produce oxamates. researchgate.net This method is advantageous due to its use of a heterogeneous catalyst and molecular oxygen as a green oxidant. researchgate.net

Dual nickel-photoredox catalysis has emerged as a powerful tool for cross-coupling reactions. This strategy has been successfully applied to the synthesis of amides from cesium oxamates and aryl bromides under mild conditions. nih.gov The use of an organic dye as a photocatalyst makes this approach particularly attractive from a sustainability perspective. nih.gov Such a method could potentially be adapted for the synthesis of N-alkyl oxamates like Ethyl 2-oxo-2-(phenethylamino)acetate.

Furthermore, photocatalysis, in general, is being explored as a green alternative for constructing nitrogen-containing compounds. acs.org Aerobic photoredox catalysis, for example, has been utilized for oxamate ester synthesis from bromodifluoroacetate esters and amines under mild, open-air conditions, avoiding the need for sensitive precursors. researchgate.net

Organocatalysis also presents a promising avenue. The highly enantioselective organocatalytic addition of ethyl nitroacetate (B1208598) to imines, followed by the removal of the nitro group, has been described for the synthesis of related amino-ester compounds. nih.gov This highlights the potential of organocatalysis to achieve high levels of stereocontrol in reactions involving similar scaffolds.

Table 1: Comparison of Modern Catalytic Systems for Amide and Oxamate Synthesis

| Catalytic System | Reactants | Key Advantages | Relevant Compound Class |

|---|---|---|---|

| Pd/C, O₂ | Alcohols, Tertiary Amines | Heterogeneous, recyclable catalyst; green oxidant. researchgate.net | Oxamates |

| Dual Ni/Photoredox | Cesium Oxamates, Aryl Bromides | Mild conditions; uses organic dye photocatalyst. nih.gov | Amides |

| Aerobic Photoredox | Bromodifluoroacetate esters, Amines | Mild, open-air conditions; avoids sensitive precursors. researchgate.net | Oxamate Esters |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. europa.eusemanticscholar.org The synthesis of amides and esters, core transformations for producing Ethyl 2-oxo-2-(phenethylamino)acetate, has been a significant area of development in flow chemistry. nih.govresearchgate.net

The direct amidation of esters with ammonia (B1221849) or amines in continuous flow has been explored as a method to intensify processes and improve efficiency. rsc.org For a compound like Ethyl 2-oxo-2-(phenethylamino)acetate, which can be formed from the reaction of diethyl oxalate (B1200264) and phenethylamine (B48288), a continuous flow setup would allow for precise control over stoichiometry, reaction time, and temperature, potentially leading to higher yields and purity. The use of microreactors can significantly reduce reaction times compared to traditional batch reactors. researchgate.net For example, a continuous microflow system for the synthesis of a related N-phenyl pentanamide (B147674) derivative reduced the reaction time by a factor of 12. researchgate.net

A telescoped continuous flow process, where multiple reaction steps are connected in sequence without isolating intermediates, offers further efficiency gains. nih.gov A potential flow synthesis for Ethyl 2-oxo-2-(phenethylamino)acetate could involve the in-line reaction of diethyl oxalate with phenethylamine in a heated coil reactor, followed by continuous purification to isolate the final product. The ability to safely handle hazardous reagents and manage exothermic reactions makes flow chemistry particularly suitable for such transformations. nih.gov

Table 2: Illustrative Comparison of Batch vs. Potential Flow Synthesis for Amide Formation

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Often several hours to days. rsc.org | Can be reduced to minutes. semanticscholar.orgresearchgate.net |

| Safety | Handling of unstable intermediates and exotherms can be hazardous on a large scale. europa.eu | Improved safety due to small reaction volumes and enhanced heat transfer. europa.eu |

| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward scale-up by running the system for longer or in parallel. nih.gov |

| Process Control | Less precise control over temperature, mixing, and residence time. | Precise control over reaction parameters, leading to better reproducibility. semanticscholar.org |

| Productivity | Limited by the size of the reactor. | Can achieve high space-time yields. semanticscholar.org |

Electrochemical Approaches to Transformations Involving the Compound

Electrochemical synthesis is gaining prominence as a green and sustainable tool in organic chemistry, utilizing electrons as a traceless reagent to drive chemical reactions. rsc.org This approach avoids the need for stoichiometric chemical oxidants or reductants, often reducing waste and improving atom economy. researchgate.netstrath.ac.uk While specific electrochemical methods for Ethyl 2-oxo-2-(phenethylamino)acetate are not yet reported, the principles have been successfully applied to the synthesis of amides and other nitrogen-containing compounds.

One promising strategy is the electrochemical amidation of carboxylic acids or aldehydes with amines. researchgate.netrsc.org This can proceed through the generation of highly reactive intermediates at the electrode surface. For instance, an "anion pool" method can be used to generate strong amine nucleophiles electrochemically, which then react with an acyl source to form amides. rsc.org A hypothetical electrochemical synthesis of Ethyl 2-oxo-2-(phenethylamino)acetate could involve the reaction of phenethylamine with an electrochemically activated derivative of ethyl glyoxylate.

Electrochemical methods also offer novel pathways for C-N bond formation. The reductive coupling of nitroarenes with various partners, driven by electrochemistry, has been demonstrated. researchgate.netrsc.org For example, the electrochemical reduction of nitroarenes can lead to the formation of anilines, which can then be used in subsequent coupling reactions. While not directly applicable to the synthesis of the target aliphatic amide, these advancements showcase the power of electrochemistry to construct C-N bonds under mild and controlled conditions.

Table 3: Examples of Electrochemical Transformations Relevant to Amide Synthesis

| Transformation | Substrates | Key Features |

|---|---|---|

| Amidation | Carboxylic Acids, Amines | Sustainable electrocatalysis (TBAB), excellent chemoselectivity, proceeds in water at room temperature. rsc.org |

| Amidation via Anion Pool | Amines, Acid Anhydrides | Generates strong nucleophiles electrochemically, avoids transition metals and added bases. rsc.org |

| Amidation from Aldehydes | Aldehydes, N-Aryl Hydrazones | Proceeds via oxidation of an intermediate hydrazone, avoids hazardous chemical oxidants. researchgate.netstrath.ac.uk |

| Reductive Coupling | Nitroarenes | Can selectively produce azoxy, azo, hydrazo, or aniline (B41778) derivatives depending on conditions. rsc.org |

Future Research Directions and Emerging Opportunities in the Chemistry of Ethyl 2 Oxo 2 Phenethylamino Acetate

Exploration of Unprecedented Reactivity and Reaction Pathways

The chemical behavior of Ethyl 2-oxo-2-(phenethylamino)acetate is dictated by the interplay between its α-ketoester and N-phenethylamide functionalities. Future research should focus on exploring novel transformations that leverage this unique combination.

The α-ketoester group is a highly versatile functional handle, susceptible to a variety of transformations. mdpi.com Its electrophilic keto-carbonyl and ester groups can participate in diverse reactions such as nucleophilic additions, reductions, and esterifications. mdpi.com The adjacent amide nitrogen can potentially modulate the reactivity of the α-keto group through intramolecular interactions or by influencing the stereochemical outcome of reactions.

Future investigations could explore:

Novel Catalytic Asymmetric Transformations: The development of catalytic systems for the enantioselective reduction of the ketone or addition of various nucleophiles would provide access to chiral α-hydroxy esters and related derivatives. Dynamic kinetic resolution of related α-keto esters has been achieved using transfer hydrogenation catalysts, suggesting a promising avenue for Ethyl 2-oxo-2-(phenethylamino)acetate. nih.gov

Umpolung Reactivity: Exploration of conditions that could invert the typical electrophilic reactivity of the α-carbon, perhaps through the formation of enamine or enolate intermediates, could lead to novel bond-forming strategies. nih.gov

Decarboxylative Couplings: Investigating the decarboxylation of the corresponding α-keto acid (obtained via hydrolysis of the ester) to generate a reactive acyl anion equivalent could enable novel C-C bond formations.

Multicomponent Reactions: Designing novel one-pot multicomponent reactions where both the α-ketoester and the N-H of the amide participate could lead to the rapid assembly of complex heterocyclic structures.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways, such as radical-mediated additions or C-H functionalizations of the phenethyl group, under mild conditions.

A summary of potential reaction pathways for the α-ketoester moiety is presented in Table 1.

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Asymmetric Reduction | Chiral Boranes, Asymmetric Hydrogenation Catalysts | Chiral α-Hydroxy-N-phenethylamides |

| Nucleophilic Addition | Grignard Reagents, Organolithium Compounds | Tertiary Alcohols |

| Enamine/Enolate Chemistry | Secondary Amines, Strong Bases | Functionalized α-amino acid derivatives |

| Decarboxylative Coupling | Transition Metal Catalysts | Ketones, Heterocycles |

Development of Novel Synthetic Strategies for Complex Molecule Construction

Ethyl 2-oxo-2-(phenethylamino)acetate is a valuable building block for the synthesis of more elaborate molecular architectures, particularly those with pharmaceutical or biological relevance. The phenethylamine (B48288) motif is a common feature in many biologically active compounds and natural products. nih.govnih.gov

Future synthetic strategies could focus on:

Peptidomimetic and Heterocyclic Synthesis: The α-ketoamide functionality is a key structural element in many biologically active molecules and can serve as a precursor for various heterocyclic systems. researchgate.net The N-phenethyl group can be utilized to construct isoquinoline (B145761) or other nitrogen-containing ring systems through intramolecular cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, after appropriate functionalization.

Asymmetric Synthesis of α-Amino Acids: The molecule can serve as a precursor for the stereoselective synthesis of non-proteinogenic α-amino acids bearing a phenethyl group on the nitrogen. This could be achieved through asymmetric amination of the corresponding α-keto acid or by chiral auxiliary-controlled reactions.

Domino and Tandem Reactions: Designing reaction cascades that are initiated by a transformation at the α-ketoester moiety and terminated by a reaction involving the phenethyl group could provide efficient access to polycyclic compounds. For example, an initial Michael addition to an α,β-unsaturated ester followed by an intramolecular cyclization.

Table 2 outlines potential complex molecular scaffolds accessible from Ethyl 2-oxo-2-(phenethylamino)acetate.

| Target Molecular Scaffold | Potential Synthetic Approach |

| Substituted Isoquinolines | Intramolecular Cyclization (e.g., Pictet-Spengler) |

| Chiral α-Amino Acids | Asymmetric Amination/Reduction |

| Polycyclic Heterocycles | Domino/Tandem Reaction Sequences |

| Peptidomimetics | Coupling with other amino acid derivatives |

Interdisciplinary Research Synergies (e.g., with materials science, without detailing material properties)

The unique chemical features of Ethyl 2-oxo-2-(phenethylamino)acetate also present opportunities for interdisciplinary research, particularly in the realm of materials science. While a detailed discussion of material properties is beyond the scope of this article, the chemical modifications of this compound could lead to novel monomers and functional building blocks for advanced materials.

Potential areas of exploration include:

Polymer Chemistry: The molecule can be functionalized to act as a monomer for polymerization. For instance, introduction of a polymerizable group (e.g., a vinyl or acryloyl group) on the phenyl ring or the nitrogen atom could allow for its incorporation into polymer chains. The rigid α-ketoamide backbone could impart specific conformational properties to the resulting polymers.

Supramolecular Chemistry: The presence of both hydrogen bond donors (N-H) and acceptors (C=O) makes Ethyl 2-oxo-2-(phenethylamino)acetate an interesting candidate for the design of self-assembling systems and supramolecular polymers.

Surface Modification: The molecule could be chemically tethered to surfaces to modify their properties. The phenethyl group provides a handle for π-π stacking interactions, while the α-ketoester can be used for covalent attachment to surfaces functionalized with appropriate nucleophiles.

These interdisciplinary avenues highlight the potential for Ethyl 2-oxo-2-(phenethylamino)acetate to contribute to the development of new functional materials with tailored chemical properties.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-oxo-2-(phenethylamino)acetate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with ethyl acetoacetate and phenethylamine. Critical parameters include:

- Temperature : Maintaining 0–5°C during coupling to minimize side reactions.

- Solvent choice : Anhydrous tetrahydrofuran (THF) or ethanol for improved solubility of intermediates.

- Catalysts : Use of sodium ethoxide or triethylamine to facilitate nucleophilic substitution. Yields can exceed 70% with optimized stoichiometry and inert atmospheres to prevent oxidation .

Q. How can researchers confirm the structural identity of Ethyl 2-oxo-2-(phenethylamino)acetate?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify the ethyl ester (δ ~4.2–4.4 ppm, q) and phenethylamino groups (δ ~3.4–3.6 ppm, t).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths (e.g., C=O at ~1.21 Å) and angles .

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak at m/z 207.23 .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of Ethyl 2-oxo-2-(phenethylamino)acetate?

Discrepancies in cytotoxicity or receptor binding data may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7).

- Stereochemical purity : Use chiral HPLC to isolate enantiomers, as biological activity often depends on stereochemistry.

- Metabolic stability : Evaluate hepatic microsomal degradation to identify active metabolites confounding results .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

Methodologies include:

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding affinities.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What analytical approaches resolve challenges in characterizing degradation products of this compound?

- LC-MS/MS : Identify hydrolyzed products (e.g., 2-oxo-2-(phenethylamino)acetic acid) under accelerated stability conditions (40°C/75% RH).

- Isotopic labeling : Use O-water to trace ester hydrolysis pathways.

- DFT calculations : Predict degradation pathways by modeling transition states and activation energies .

Methodological Considerations

Q. How should researchers optimize purification techniques for this compound?

- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of unreacted phenethylamine.

- Recrystallization : Ethanol/water (8:2) yields >95% purity crystals. Monitor melting point (mp ~98–100°C) for consistency .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- QC protocols : Enforce strict HPLC purity thresholds (>98%) and Karl Fischer titration (<0.1% water).

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-experimental variability .

Data Analysis and Reproducibility

Q. How can SHELX tools improve structural reproducibility in crystallographic studies?

- SHELXL refinement : Apply restraints for disordered ethyl groups and anisotropic displacement parameters.

- TWIN/BASF commands : Correct for twinning in crystals with low symmetry (e.g., monoclinic systems).

- Validation : Use checkCIF/PLATON to flag outliers (e.g., R > 5%) .

Q. What statistical methods are recommended for analyzing dose-response data?

- Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC ± 95% CI.

- Bootstrap resampling : Assess robustness of IC values in assays with high noise (e.g., primary cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.